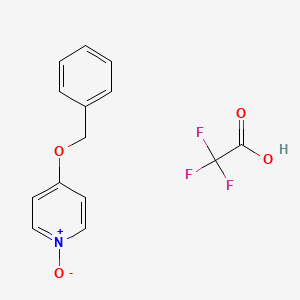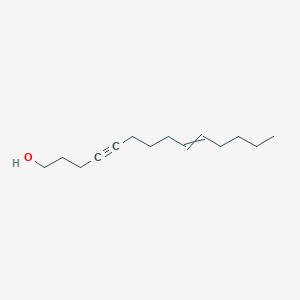
Tetradec-9-en-4-yn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetradec-9-en-4-yn-1-ol is an organic compound with the molecular formula C14H24O. It is characterized by the presence of both a double bond (alkene) and a triple bond (alkyne) within its carbon chain, along with a hydroxyl group (-OH) at the terminal position. This unique structure makes it an interesting subject for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetradec-9-en-4-yn-1-ol typically involves the use of alkyne and alkene chemistry. One common method is the partial hydrogenation of a corresponding alkyne precursor. For example, starting from a compound like tetradec-9-yn-1-ol, selective hydrogenation can be performed to introduce the double bond at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps like distillation and purification to ensure the compound’s purity and yield.
化学反応の分析
Types of Reactions
Tetradec-9-en-4-yn-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne and alkene groups can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or Lindlar’s catalyst are commonly employed.
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
科学的研究の応用
Tetradec-9-en-4-yn-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of Tetradec-9-en-4-yn-1-ol involves its interaction with various molecular targets. The presence of both double and triple bonds allows it to participate in a range of chemical reactions, influencing biological pathways and molecular interactions. The hydroxyl group can form hydrogen bonds, further affecting its reactivity and interactions.
類似化合物との比較
Similar Compounds
Tetradec-9-en-1-ol: Similar structure but lacks the triple bond.
Tetradec-9-yn-1-ol: Similar structure but lacks the double bond.
Hexadec-9-en-1-ol: Longer carbon chain with similar functional groups.
Uniqueness
Tetradec-9-en-4-yn-1-ol is unique due to the presence of both a double and a triple bond within the same molecule, along with a terminal hydroxyl group. This combination of functional groups provides it with distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
93092-30-9 |
|---|---|
分子式 |
C14H24O |
分子量 |
208.34 g/mol |
IUPAC名 |
tetradec-9-en-4-yn-1-ol |
InChI |
InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-6,15H,2-4,7-9,12-14H2,1H3 |
InChIキー |
PDQAUXNDRDVPKC-UHFFFAOYSA-N |
正規SMILES |
CCCCC=CCCCC#CCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


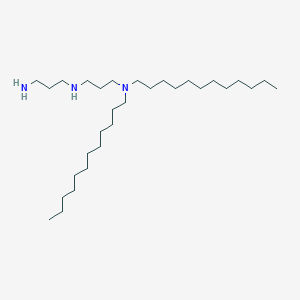
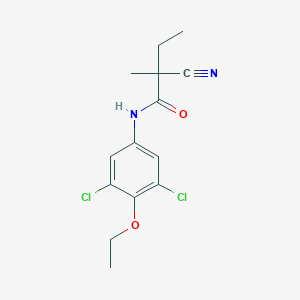
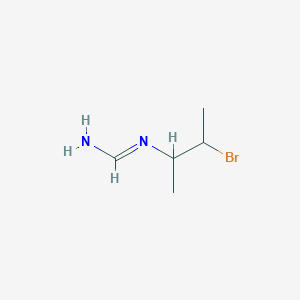
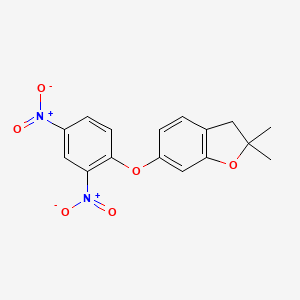
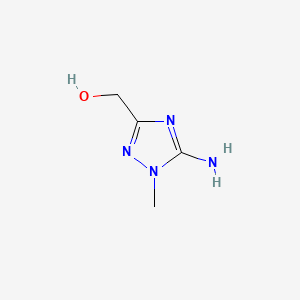
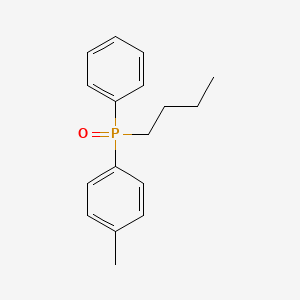
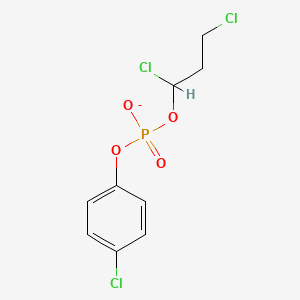

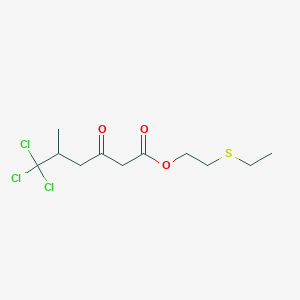
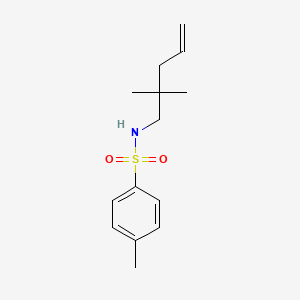
![4-(Heptyloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14357672.png)
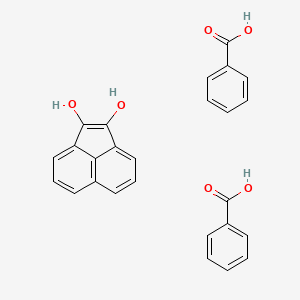
![5-[(14-Bromotetradecyl)oxy]naphthalen-1-OL](/img/structure/B14357677.png)
